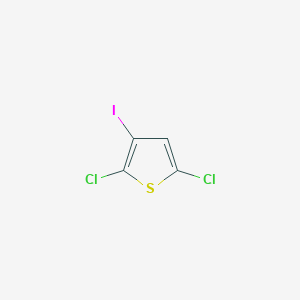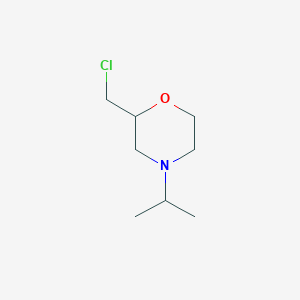
2,5-Dichloro-3-iodothiophene
Übersicht
Beschreibung
“2,5-Dichloro-3-iodothiophene” is an organic compound with the molecular formula C4HCl2IS . It is a pale yellow liquid .
Synthesis Analysis
The synthesis of 3-iodothiophenes can be achieved by the iodoheterocyclisation of 1-mercapto-3-alkyn-2-ols in ionic liquids . Another method involves the coordination catalytic iodination of 3-bromothiophene and KI using CuI/different 1, 2-diamine ligands as catalysts .Molecular Structure Analysis
The molecular structure of “2,5-Dichloro-3-iodothiophene” consists of a thiophene ring with two chlorine atoms and one iodine atom attached .Chemical Reactions Analysis
Thiophene-based conjugated polymers have been synthesized for electronic and optoelectronic applications using nickel and palladium-based catalytic systems . The reactions leading to substitution on a thiophene ring include nucleophilic, electrophilic, and radical reactions .Physical And Chemical Properties Analysis
“2,5-Dichloro-3-iodothiophene” has a predicted boiling point of 253.4±35.0 °C and a predicted density of 2.233±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
3. Synthesis of Chalcone Derivatives
4. Synthesis of Dithienosilole Derivatives
- Application Summary : 2,5-Dichloro-3-iodothiophene is used in the synthesis of dithienosilole derivatives. These derivatives are used in the development of organic semiconductors .
- Methods of Application : The synthesis involves direct arylation polymerization reaction .
- Results or Outcomes : The synthesized dithienosilole derivatives are used in the advancement of organic semiconductors .
5. Synthesis of Thiophene Derivatives
- Application Summary : 2,5-Dichloro-3-iodothiophene is used in the synthesis of various thiophene derivatives. These derivatives have a variety of biological effects and are used in medicinal chemistry .
- Methods of Application : The synthesis involves heterocyclization of various substrates .
- Results or Outcomes : The synthesized thiophene derivatives have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
6. Organic Solar Cells
- Application Summary : 2,5-Dichloro-3-iodothiophene is used as a solid additive in the fabrication of high-performance organic solar cells .
- Methods of Application : The additive is used to optimize the morphology of the blend film, which helps to suppress charge recombination and enhance charge transport .
- Results or Outcomes : The optimized morphology improves the short-circuit current density and fill factor of the solar cells .
7. Synthesis of Difluorobenzodiimine-based Acceptors
- Application Summary : 2,5-Dichloro-3-iodothiophene is used in the synthesis of difluorobenzodiimine-based acceptors .
- Methods of Application : The synthesis involves direct arylation polymerization reaction .
- Results or Outcomes : The synthesized difluorobenzodiimine-based acceptors are used in the advancement of organic semiconductors .
8. Synthesis of Thiophene Derivatives
- Application Summary : 2,5-Dichloro-3-iodothiophene is used in the synthesis of various thiophene derivatives. These derivatives have a variety of biological effects and are used in medicinal chemistry .
- Methods of Application : The synthesis involves heterocyclization of various substrates .
- Results or Outcomes : The synthesized thiophene derivatives have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
9. Organic Solar Cells
- Application Summary : 2,5-Dichloro-3-iodothiophene is used as a solid additive in the fabrication of high-performance organic solar cells .
- Methods of Application : The additive is used to optimize the morphology of the blend film, which helps to suppress charge recombination and enhance charge transport .
- Results or Outcomes : The optimized morphology improves the short-circuit current density and fill factor of the solar cells .
Safety And Hazards
Zukünftige Richtungen
Thiophene-based conjugated polymers have been the focus of recent research due to their exceptional optical and conductive properties. They have potential applications in electronic devices . The development of new synthetic reactions that meet the principles of green chemistry is also a future direction .
Eigenschaften
IUPAC Name |
2,5-dichloro-3-iodothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IS/c5-3-1-2(7)4(6)8-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXGPXPLIDOIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1I)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515016 | |
| Record name | 2,5-Dichloro-3-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3-iodothiophene | |
CAS RN |
43225-59-8 | |
| Record name | 2,5-Dichloro-3-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-3-iodothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B1355007.png)

![[(3-Methylphenyl)amino]acetic acid](/img/structure/B1355013.png)
![(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)-thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1355016.png)





![[(2-Methylphenyl)methyl]hydrazine](/img/structure/B1355028.png)